2-chloroethyl N-[1-(1H-indol-3-yl)propan-2-yl]carbamate
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Overview
Description
2-chloroethyl N-[1-(1H-indol-3-yl)propan-2-yl]carbamate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl N-[1-(1H-indol-3-yl)propan-2-yl]carbamate typically involves the reaction of 2-chloroethyl isocyanate with 1-(1H-indol-3-yl)propan-2-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process may involve steps such as protection and deprotection of functional groups, purification, and characterization of the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloroethyl N-[1-(1H-indol-3-yl)propan-2-yl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The indole moiety can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloroethyl group can yield various carbamate derivatives with different functional groups .
Scientific Research Applications
2-chloroethyl N-[1-(1H-indol-3-yl)propan-2-yl]carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloroethyl N-[1-(1H-indol-3-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects . The chloroethyl group can also participate in covalent bonding with nucleophilic sites in biomolecules, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
tert-butyl (1-(1H-indol-3-yl)propan-2-yl)carbamate: Another indole derivative with similar structural features.
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: A compound with an indole moiety and different substituents.
Uniqueness
2-chloroethyl N-[1-(1H-indol-3-yl)propan-2-yl]carbamate is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and biological activity compared to other indole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H17ClN2O2 |
---|---|
Molecular Weight |
280.75 g/mol |
IUPAC Name |
2-chloroethyl N-[1-(1H-indol-3-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C14H17ClN2O2/c1-10(17-14(18)19-7-6-15)8-11-9-16-13-5-3-2-4-12(11)13/h2-5,9-10,16H,6-8H2,1H3,(H,17,18) |
InChI Key |
YXUIWPHGOSIKIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)NC(=O)OCCCl |
solubility |
>42.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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